2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Overview
Description
The compound 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a derivative of benzamide, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and characterized, suggesting potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves nucleophilic substitution reactions, as seen in the synthesis of antipyrine-like derivatives and carboxyterfenadine derivatives . These reactions often yield good to high product yields and are monitored by techniques such as Thin Layer Chromatography (TLC). The starting materials for these syntheses often include bromobenzoic acids or other halogenated precursors, which are reacted with amines or other nucleophiles to form the desired benzamide derivatives .
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the crystal structure of benzamide derivatives . These compounds often crystallize in the monoclinic system and exhibit intermolecular interactions such as hydrogen bonding and π-interactions, which can be energetically significant and contribute to the stability of the molecular assemblies .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including elimination, reduction, and bromination . The reactivity of these compounds can be influenced by the presence of substituents on the benzamide ring, which can affect the electron density and thus the reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized using a variety of spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy . These techniques provide information on the functional groups present, molecular geometry, and electronic properties of the compounds. Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict and compare the properties of these compounds with experimental data .
Scientific Research Applications
Antipsychotic Properties
2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide and related compounds have been investigated for their potential antipsychotic properties. Studies have found that certain benzamides, including those structurally similar to 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, show affinity for dopamine receptors and can inhibit apomorphine-induced behavioral responses, indicating potential use in treating psychiatric disorders. For instance, one study highlighted the efficacy of (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide in this respect, showing promise for low extrapyramidal side effects at antipsychotic doses (Högberg et al., 1990).
Antifungal Activity
Benzamide derivatives, including those related to 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, have been synthesized and evaluated for their antifungal properties. These compounds have shown efficacy against various fungal strains, which could be valuable in the development of new antifungal agents. For example, a study by Narayana et al. (2004) synthesized new 2-hydroxy benzamides and evaluated their antifungal potential (Narayana et al., 2004).
Bactericidal Activity
Research has also explored the bactericidal capabilities of 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which are structurally related to 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. These compounds have been assessed for their effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in addressing antibiotic-resistant bacterial infections (Zadrazilova et al., 2015).
Antidopaminergic Effects
Another research avenue involves studying the antidopaminergic effects of benzamide derivatives, relevant to 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. These studies focus on understanding how these compounds interact with dopamine receptors, which could have implications for treating conditions like schizophrenia or Parkinson's disease (Högberg et al., 1986).
CCR5 Antagonism
Some derivatives of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide have been studied for their role as CCR5 antagonists. This research is significant for understanding the interaction of these compounds with CCR5 receptors, which are crucial in certain viral infections and other medical conditions (Cheng De-ju, 2015).
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-5-3-4-6-9(8)12/h3-6,14H,7H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSDELHGKNCJME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313103 | |
Record name | 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
CAS RN |
54596-21-3 | |
Record name | NSC266247 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266247 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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